tert-Butyl 5-fluoro-5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
tert-Butyl 5-fluoro-5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[34]octane-2-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-fluoro-5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a series of cyclization reactions. The introduction of the iodomethyl and fluoro groups is achieved through halogenation reactions under controlled conditions. The tert-butyl ester group is often introduced via esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-fluoro-5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify the oxidation state of specific functional groups.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the iodine atom, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
tert-Butyl 5-fluoro-5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, enabling the exploration of new chemical space.
Biological Studies: Researchers use this compound to study its interactions with biological targets, which can provide insights into its potential therapeutic effects.
Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 5-fluoro-5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The fluoro and iodomethyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The spirocyclic structure may also play a role in the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
Uniqueness
tert-Butyl 5-fluoro-5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is unique due to the presence of both fluoro and iodomethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the spirocyclic structure sets it apart from similar compounds, potentially offering distinct advantages in various applications.
Properties
IUPAC Name |
tert-butyl 5-fluoro-5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FINO4/c1-10(2,3)19-9(17)15-6-11(7-15)4-8(16)18-12(11,13)5-14/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFANRAQQNPFEDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)OC2(CI)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FINO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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